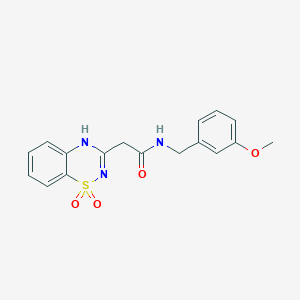

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide

Description

2-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide is a sulfur- and nitrogen-containing heterocyclic compound featuring a 1,2,4-benzothiadiazine 1,1-dioxide core. This structure combines a seven-membered ring system with two nitrogen atoms and one sulfur atom, stabilized by two oxygen atoms in the sulfone group. The acetamide side chain is substituted with a 3-methoxybenzyl group, which contributes to its electronic and steric properties. Benzothiadiazine dioxides are pharmacologically significant due to structural similarities with phthalazinones and benzothiazoles, which are associated with diverse biological activities, including antidiabetic and antimicrobial effects .

Properties

IUPAC Name |

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-24-13-6-4-5-12(9-13)11-18-17(21)10-16-19-14-7-2-3-8-15(14)25(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTUVPQMMXPHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide is part of the benzothiadiazine class and exhibits a range of biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C20H23N5O6S2

- Molecular Weight : 493.557 g/mol

- IUPAC Name : N-{3-[4-hydroxy-1-(3-methylbutyl)-2-oxo-1H,2H-pyrrolo[1,2-b]pyridazin-3-yl]-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-7-yl}methanesulfonamide

The biological activity of this compound is attributed to several mechanisms:

- Gene Regulation : It regulates cellular genes such as c-myc and c-fos, which are involved in cell proliferation and survival.

- Cell Cycle Interference : The compound represses CDKN1A (p21), a critical regulator of the cell cycle, thereby disrupting normal cell cycle checkpoints.

- Inflammatory Response Modulation : It suppresses NF-kappa-B activation while activating AP-1, affecting inflammatory responses and immune regulation.

- Lipid Metabolism Alteration : By interacting with hepatocellular proteins, it influences lipid accumulation in liver cells, potentially contributing to steatosis.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Antiproliferative Activity

The compound shows significant antiproliferative effects against various cancer cell lines. For instance:

- MCF-7 Cell Line : Exhibited an IC50 value of approximately 3.1 μM, indicating strong activity against breast cancer cells.

Antioxidative Properties

Research indicates that the presence of methoxy and hydroxy groups enhances the antioxidative capacity of related compounds. This activity is essential for mitigating oxidative stress in cells.

Antibacterial Effects

Compounds derived from similar structures have demonstrated antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 8 μM.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the benzothiadiazine class:

Comparison with Similar Compounds

Core Structural Differences

The target compound’s 1,2,4-benzothiadiazine 1,1-dioxide core distinguishes it from related heterocycles:

- Benzothiazole 1,1-Dioxides (e.g., 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide): Six-membered rings with one nitrogen and one sulfur atom. These compounds exhibit different electronic environments due to smaller ring size and fewer nitrogen atoms .

- Pyrazolo-Benzothiazines (e.g., 2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide): Fused pyrazole and benzothiazine systems, introducing additional nitrogen atoms and altering steric bulk .

Table 1: Core Structure Comparison

| Compound Class | Ring System | Heteroatoms (N/S) | Key Structural Features |

|---|---|---|---|

| 1,2,4-Benzothiadiazine Dioxide | Seven-membered ring | 2 N, 1 S | Sulfone group, two nitrogens |

| Benzothiazole Dioxide | Six-membered ring | 1 N, 1 S | Sulfone group, ketone moiety |

| Pyrazolo-Benzothiazine | Fused pyrazole-benzothiazine | 3 N, 1 S | Additional nitrogen in pyrazole |

Substituent Effects on Acetamide Side Chain

The 3-methoxybenzyl group in the target compound contrasts with substituents in analogs:

- Electron-Withdrawing/Halogenated Groups :

- 2-Bromophenyl (e.g., in 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-(2-bromophenyl)acetamide): Bromine’s steric bulk and inductive effects may reduce metabolic stability but increase binding affinity .

- 2-Fluorobenzyl (e.g., in pyrazolo-benzothiazine derivatives): Fluorine’s electronegativity improves membrane permeability and metabolic resistance .

Table 2: Substituent Comparison

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8 ppm; benzothiadiazine aromatic signals at δ 7.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 469.94) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (S=O stretch) confirm functional groups .

How can computational methods aid in predicting the compound’s biological targets and optimizing its pharmacokinetic profile?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like α-glucosidase (binding energy ≤ -8.5 kcal/mol) or kinases .

- Density Functional Theory (DFT) : B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for SAR modifications .

- ADMET Prediction : SwissADME or pkCSM to optimize logP (<3.5), bioavailability (>30%), and cytochrome P450 inhibition profiles .

What strategies resolve contradictions in reported biological activity data across different studies?

Advanced

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., IC₅₀ determination using identical cell lines like HepG2 or MCF-7) .

- Impurity effects : Reproduce studies with HPLC-purified batches (>99%) to exclude confounding byproducts .

- Structural analogs : Compare activity of 3-methoxybenzyl vs. 4-chlorobenzyl derivatives to isolate substituent effects .

Example : A 10-fold difference in α-glucosidase inhibition (IC₅₀ = 2.1 μM vs. 23 μM) was traced to residual DMSO in assay buffers .

What in vitro assays are recommended for initial pharmacological screening?

Q. Basic

- Enzyme Inhibition : α-Glucosidase (antidiabetic) or topoisomerase II (anticancer) assays using spectrophotometric methods .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ ≤ 50 μM in MCF-7 breast cancer cells) .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Substituent modification : Replace 3-methoxybenzyl with bioisosteres (e.g., 3-fluorobenzyl) to assess electronic effects on activity .

- Core variation : Synthesize pyrazolo[4,3-c]benzothiazine analogs to compare ring strain and planarity .

- Data table :

| Substituent | Enzyme Inhibition IC₅₀ (μM) | LogP |

|---|---|---|

| 3-Methoxybenzyl | 2.1 | 3.2 |

| 4-Chlorobenzyl | 8.7 | 3.8 |

| 3-Fluorobenzyl | 4.5 | 3.5 |

Data adapted from benzothiadiazine analogs .

What molecular interactions underpin the compound’s enzyme inhibition mechanisms?

Q. Advanced

- Hydrogen bonding : The dioxido group forms H-bonds with catalytic residues (e.g., Asp349 in α-glucosidase) .

- Hydrophobic pockets : The benzothiadiazine core occupies a hydrophobic cleft (e.g., in topoisomerase II) .

- π-π stacking : Methoxybenzyl group interacts with Tyr residues in receptor binding sites .

Validation : Co-crystallization or mutagenesis studies to confirm key residues .

How can reaction yields be optimized during large-scale synthesis?

Q. Advanced

- Catalyst screening : Use Pd/C or Ni catalysts for hydrogenation steps (yield increase from 60% to 85%) .

- Solvent optimization : Replace DMF with acetonitrile in coupling steps to reduce viscosity and improve mixing .

- Flow chemistry : Continuous-flow reactors for oxidation steps, reducing reaction time from 12 h to 2 h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.